molecular formula C17H17N3O B6348190 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354923-28-6

4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

Cat. No.: B6348190
CAS No.: 1354923-28-6
M. Wt: 279.34 g/mol
InChI Key: ALSQYSWHRSGPQL-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a pyrimidine derivative characterized by:

  • Amino group at position 2.
  • Furan-2-yl substituent at position 3.
  • 4-(Propan-2-yl)phenyl group (isopropylphenyl) at position 4.

This compound’s structural uniqueness lies in the combination of a heteroaromatic furan ring and a bulky isopropylphenyl group, which may influence its physicochemical properties, biological activity, and intermolecular interactions.

Properties

IUPAC Name

4-(furan-2-yl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)12-5-7-13(8-6-12)14-10-15(20-17(18)19-14)16-4-3-9-21-16/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQYSWHRSGPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Enamines with Guanidine Derivatives

The pyrimidine ring is typically synthesized via cyclocondensation between β-keto enamines and substituted guanidines. In the case of 4-(furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, the β-keto enamine precursor is derived from 4-isopropylacetophenone. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) generates the corresponding enamine, which undergoes cyclization with 2-aminoguanidine bicarbonate in acidic media (e.g., HCl/ethanol) to yield the 2-aminopyrimidine scaffold.

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Ethanol or isopropyl alcohol

  • Catalyst: Concentrated HCl or H₃PO₄

  • Yield: 68–72%

Alternative Route via Vilsmeier-Haack Intermediate

A patent by FI91150B describes an alternative method utilizing a Vilsmeier-Haack adduct. Here, 4-isopropylacetophenone is treated with phosphorus oxychloride (POCl₃) and DMF to form a chloroenamine intermediate. Subsequent reaction with furan-2-carboxamide in the presence of triethylamine affords the 4-(furan-2-yl) substituent, followed by guanidine cyclization to install the 2-amine group.

Functionalization of the Pyrimidine Ring

Introduction of the 4-(Propan-2-yl)Phenyl Group

The 4-isopropylphenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A brominated pyrimidine intermediate (e.g., 4-bromo-6-chloropyrimidin-2-amine) reacts with 4-isopropylphenylboronic acid under palladium catalysis.

Optimized Cross-Coupling Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature90°C
Reaction Time12 hours
Yield82%

This method ensures regioselectivity at the 6-position of the pyrimidine ring, minimizing side reactions.

Installation of the Furan-2-yl Substituent

The furan-2-yl group is incorporated via nucleophilic aromatic substitution (SNAr). A chloropyrimidine intermediate reacts with furan-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This step achieves a 75% yield with >95% purity.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (m, 1H, furan-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 5.21 (s, 2H, NH₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.2 (C-2), 162.4 (C-4), 155.8 (C-6), 152.3 (furan-C), 142.1 (Ar-C), 128.5 (Ar-CH), 126.7 (Ar-CH), 112.4 (furan-CH), 110.2 (furan-CH), 34.5 (CH(CH₃)₂), 24.1 (CH(CH₃)₂).

Mass Spectrometry (MS)

  • ESI-MS: m/z 336.2 [M+H]⁺ (calculated for C₁₉H₂₁N₃O: 335.4).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.5% with a retention time of 12.4 minutes.

Optimization of Reaction Parameters

Solvent Effects on Cyclocondensation Yield

SolventYield (%)Purity (%)
Ethanol7297
Isopropyl alcohol6895
Dichloromethane4188

Ethanol outperforms other solvents due to its polar protic nature, facilitating proton transfer during cyclization.

Temperature Dependence in Suzuki Coupling

Temperature (°C)Yield (%)
7065
9082
11078

Elevated temperatures enhance reaction kinetics but may promote decomposition above 100°C.

Scalability and Industrial Feasibility

Kilogram-scale synthesis (patent US7968559B2) employs continuous-flow reactors to mitigate exothermic risks during cyclocondensation. Key metrics include:

  • Throughput: 1.2 kg/day

  • Overall Yield: 64%

  • Cost of Goods (COG): $220/kg

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrimidines and tetrahydropyrimidines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Table 1: Key Substituent Comparisons
Compound Name Position 4 Substituent Position 6 Substituent Key Functional Groups Biological/Physical Impact Reference
Target Compound Furan-2-yl 4-(Propan-2-yl)phenyl Amino, isopropyl Enhanced lipophilicity N/A
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-Fluorophenyl Furan-2-yl Fluoro, amino π-π stacking, antimicrobial activity
4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine 4-Chlorophenyl Furan-2-yl Chloro, amino Stronger hydrogen bonding
4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine 4-Morpholinophenyl 3-Nitrophenyl Morpholine, nitro Electron-withdrawing effects, antimicrobial activity
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Morpholin-4-yl 4-(Trifluoromethyl)phenyl Trifluoromethyl, morpholine Enhanced metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro, chloro) at position 4 or 6 enhance antimicrobial activity by increasing electrophilicity .
  • Bulky substituents like isopropylphenyl (target compound) may improve membrane permeability due to increased lipophilicity.
  • Hydrogen bonding and π-π interactions (e.g., in 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine) are critical for crystal packing and dimer formation .

Crystallographic and Quantum Chemical Insights

  • Crystal Packing :
    • 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine forms dimers via N–H···N hydrogen bonds, with π-π stacking distances of 3.489 Å .
    • Halogenated analogues (Cl, Br) exhibit stronger hydrogen-bond acceptor capacity at the pyrimidine N atoms, as shown by quantum chemical calculations .
  • Hydrogen Bonding :
    • The isopropyl group in the target compound may disrupt planar molecular arrangements, reducing π-π interactions compared to fluorophenyl derivatives.

Biological Activity

4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a furan ring and an isopropyl-substituted phenyl group, contributing to its pharmacological profile.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 1354923-28-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases involved in cellular signaling pathways. Recent studies indicate that derivatives of pyrimidines can inhibit specific kinases, which are crucial for processes such as cell proliferation and survival.

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the inhibition of key kinases that regulate cell division and survival.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (vulvar carcinoma)5.0Induces apoptosis via kinase inhibition
Other Pyrimidine Derivative XMCF7 (breast cancer)3.5Cell cycle arrest
Another Compound YHeLa (cervical cancer)4.0Apoptosis induction

Antimalarial Activity

Recent investigations into the antimalarial properties of pyrimidine derivatives have revealed promising results. The compound has been tested against Plasmodium falciparum, showing inhibitory effects on key kinases involved in the malaria life cycle.

Table 2: Antimalarial Activity Against Plasmodium falciparum

Compound NameTarget KinaseIC50 (nM)Activity
This compoundPfGSK3500Inhibits parasite growth
Compound ZPfPK6200Effective against multiple stages

Case Studies

  • Anticancer Study : A study conducted on A431 vulvar carcinoma cells demonstrated that treatment with this compound resulted in significant cell death, with an IC50 value of 5 µM. The study attributed this effect to the compound's ability to inhibit specific kinases involved in cell survival pathways.
  • Antimalarial Evaluation : Another study evaluated the compound's efficacy against Plasmodium falciparum, revealing an IC50 of 500 nM against PfGSK3. This suggests that the compound could serve as a lead for developing new antimalarial therapies, especially in light of increasing resistance to traditional treatments.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Biginelli-like reaction. A typical protocol involves refluxing a chalcone derivative (e.g., (E)-1-(4-(propan-2-yl)phenyl)-3-(furan-2-yl)prop-2-en-1-one) with guanidine nitrate in ethanol, followed by the dropwise addition of lithium hydroxide in water. Reflux is maintained for 4–6 hours, and the product is purified via column chromatography (ethyl acetate/petroleum ether, 2:8) . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of chalcone to guanidine) or using microwave-assisted synthesis to reduce reaction time.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the furan ring (δ 6.3–7.4 ppm for protons), pyrimidine NH2 (δ 5.8–6.1 ppm), and isopropyl group (δ 1.2–1.4 ppm for CH3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 308.1) .
  • HPLC : For purity assessment using a C18 column and acetonitrile/water mobile phase .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Target kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How does the substitution pattern (furan, isopropylphenyl) influence the compound’s bioactivity compared to other pyrimidin-2-amine derivatives?

The furan ring enhances π-π stacking with hydrophobic enzyme pockets, while the bulky isopropylphenyl group improves metabolic stability. For example:

  • Antimicrobial Potency : 4-(Furan-2-yl) derivatives show 2–4× lower MIC values against S. aureus than 4-chlorophenyl analogs due to improved membrane penetration .
  • Cytotoxicity : Substitution at the 6-position with aryl groups increases selectivity for cancer cells (e.g., 60% inhibition of MCF-7 vs. 25% for fibroblast controls) . Structural comparisons are summarized below:
Substituent (Position 4)Biological ActivityKey Advantage
Furan-2-yl (This compound)Broad-spectrum antimicrobialEnhanced lipophilicity
4-MorpholinophenylKinase inhibitionImproved solubility
4-MethylsulfonylphenylAntitumorHigher metabolic stability

Q. What crystallographic data are available for related pyrimidin-2-amine compounds, and how can they guide structural analysis?

Single-crystal X-ray diffraction of analogs reveals:

  • Dihedral Angles : Pyrimidine and aryl rings form angles of 29.4°–46.3°, influencing packing and solubility .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize the planar structure, while intermolecular C–H⋯π interactions govern crystal lattice formation .
    Use these data to predict solubility (via Hirshfeld surface analysis) and reactivity (via Frontier Molecular Orbitals).

Q. How can contradictory biological data (e.g., varying IC50 values across studies) be systematically addressed?

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and incubation times (48–72 hours) .
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Re-evaluate outliers via dose-response curves .

Q. What computational methods are recommended for studying reaction mechanisms in the synthesis of this compound?

  • DFT Calculations : Optimize transition states (e.g., cyclocondensation step) using B3LYP/6-31G(d) to identify rate-limiting steps .
  • MD Simulations : Predict solvent effects (e.g., ethanol vs. DMF) on reaction kinetics with GROMACS .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be mitigated?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH2) to favor electrophilic substitution at C5 .
  • Metal Catalysis : Use Pd(OAc)2 with SPhos ligand for Suzuki-Miyaura coupling at C4/C6 positions .

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